

# Application Notes and Protocols for Cosamin DS® in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Cosamin** DS® (a combination of glu**cosamin**e hydrochloride and chondroitin sulfate) in clinical research settings, with a focus on its application in osteoarthritis studies.

## **Quantitative Data Summary**

The following tables summarize the dosage and administration of **Cosamin** DS® or its active ingredients in major clinical trials.

Table 1: Dosage and Administration in Key Clinical Trials



| Study/Trial                 | Active<br>Ingredients                                 | Daily Dosage                                                      | Administration<br>Schedule                                              | Duration                                  |
|-----------------------------|-------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------|
| GAIT[1][2]                  | Glucosamine Hydrochloride (HCl) & Chondroitin Sulfate | 1500 mg<br>Glucosamine<br>HCl & 1200 mg<br>Chondroitin<br>Sulfate | 500 mg Glucosamine HCl and 400 mg Chondroitin Sulfate three times daily | 24 weeks, with a two-year follow-up[1][2] |
| MOVES[3][4][5]              | Glucosamine Hydrochloride (HCl) & Chondroitin Sulfate | 1500 mg<br>Glucosamine<br>HCl & 1200 mg<br>Chondroitin<br>Sulfate | 500 mg Glucosamine HCl and 400 mg Chondroitin Sulfate three times a day | 6 months[5]                               |
| Lomonte et al.<br>(2018)[6] | Glucosamine HCI & Chondroitin Sulfate (Cosamin DS®)   | Not specified,<br>compared<br>against a GS/CS<br>combo            | Not specified                                                           | 12 weeks[6]                               |
| NCT02010918[7]              | Glucosamine HCI & Chondroitin Sulfate (Cosamin DS®)   | 1500 mg<br>Glucosamine<br>HCl & 1200 mg<br>Chondroitin<br>Sulfate | One<br>500mg/400mg<br>capsule three<br>times daily                      | 16 weeks[7]                               |

Table 2: Composition of Cosamin DS®

| Component                           | Amount per Serving (3 capsules/caplets) |  |  |
|-------------------------------------|-----------------------------------------|--|--|
| Glucosamine Hydrochloride (FCHG49®) | 1500 mg (1.5 g)[8]                      |  |  |
| Chondroitin Sulfate (TRH122®)       | 1200 mg (1.2 g)[8]                      |  |  |

## **Experimental Protocols**



# The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)

Objective: To determine the efficacy of glu**cosamin**e, chondroitin sulfate, and their combination in treating pain associated with knee osteoarthritis.[9]

### Methodology:

- Study Design: A 24-week, randomized, double-blind, placebo- and celecoxib-controlled, fivearm parallel trial.[1][9]
- Participant Population: 1,583 patients with symptomatic knee osteoarthritis, stratified by baseline pain score (mild vs. moderate to severe).[1]
- Inclusion Criteria: Patients with clinical and radiographic evidence of knee osteoarthritis.
- Exclusion Criteria: Specific exclusion criteria are detailed in the full study protocol.
- Intervention Arms:[1][2]
  - Glucosamine Hydrochloride: 500 mg three times daily.
  - Chondroitin Sulfate: 400 mg three times daily.
  - Combination: 500 mg Glucosamine HCl and 400 mg Chondroitin Sulfate three times daily.
  - Celecoxib: 200 mg daily (positive control).
  - Placebo.
- Rescue Medication: Acetaminophen was permitted for severe pain, up to 4,000 mg/day, but not within 24 hours of a study visit.[1][9]
- Primary Outcome Measure: A 20% reduction in the Western Ontario and McMaster
   Universities Osteoarthritis Index (WOMAC) pain subscale score from baseline at 24 weeks.
   [9]



 Secondary Outcome Measures: Patient and investigator global assessments, evaluation of knee swelling and tenderness, SF-36, Health Assessment Questionnaire (HAQ), and Beck Depression Inventory (BDI).[9]

# The Multicentre Osteoarthritis InterVEntion trial with Sysadoa (MOVES)

Objective: To compare the efficacy of the combination of chondroitin sulfate and glu**cosamin**e hydrochloride with celecoxib in patients with knee osteoarthritis and moderate to severe pain. [5][10]

### Methodology:

- Study Design: A multicenter, randomized, parallel-group, double-blind, controlled clinical trial. [3][4]
- Participant Population: 606 patients with primary knee osteoarthritis and moderate to severe pain, recruited from 42 centers in France, Germany, Poland, and Spain.[3][4]
- Intervention Arms:[5]
  - Combination: 400 mg chondroitin sulfate plus 500 mg glucosamine hydrochloride, three times a day.
  - Celecoxib: 200 mg every day.
- Primary Outcome Measure: Mean decrease in WOMAC pain from baseline to 6 months.[10]
- Secondary Outcome Measures: WOMAC function and stiffness subscales, visual analogue scale (VAS) for pain, presence of joint swelling/effusion, consumption of rescue medication, and OMERACT-OARSI responder index.[10]

# Signaling Pathways and Experimental Workflows Proposed Anti-inflammatory Signaling Pathway of Glucosamine and Chondroitin Sulfate



The primary mechanism of action for glu**cosamin**e and chondroitin sulfate in the context of osteoarthritis is believed to be the inhibition of the pro-inflammatory NF- $\kappa$ B signaling pathway in chondrocytes.



Click to download full resolution via product page



Caption: Inhibition of the NF-kB signaling pathway by Glucosamine and Chondroitin Sulfate.

### **General Experimental Workflow for Clinical Trials**

The following diagram illustrates a typical workflow for the clinical trials discussed.





Click to download full resolution via product page

Caption: Generalized workflow for a randomized controlled clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report -PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Landmark Clinical Study Confirms Effectiveness of Glucosamine Hydrochloride and Chondroitin Sulfate Combination in Supporting Joint Health [prnewswire.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Multicenter, randomized, double-blind clinical trial to evaluate efficacy and safety of combined glucosamine sulfate and chondroitin sulfate capsules for treating knee osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinically Proven to Promote Joint Comfort | Cosamin@DS [cosamin.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Combined chondroitin sulfate and glucosamine for painful knee osteoarthritis: a multicentre, randomised, double-blind, non-inferiority trial versus celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cosamin DS® in Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803821#cosamin-ds-dosage-and-administration-in-clinical-research-settings]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com